11-(Nonyloxy)undec-8-enoic acid
Description
Properties
CAS No. |
628692-60-4 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
11-nonoxyundec-8-enoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-9-12-15-18-23-19-16-13-10-7-6-8-11-14-17-20(21)22/h10,13H,2-9,11-12,14-19H2,1H3,(H,21,22) |
InChI Key |
KERPVDWYQIHIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Falck et al. Method (2003)
The foundational synthesis, as described in U.S. Patent 7,550,617, begins with methyl undec-8-enoate. A four-step sequence achieves the nonyloxy substitution:
Deprotonation and Alkylation :
Methyl undec-8-enoate is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) at −40°C to generate a stabilized enolate. Subsequent addition of 1-bromononane introduces the nonyloxy group via nucleophilic substitution.Ester Hydrolysis :
The methyl ester is saponified using lithium hydroxide (LiOH) in aqueous THF to yield the free carboxylic acid.
Key Analytical Data :
Modified Route Using Mitsunobu Conditions
To enhance etherification efficiency, a 2014 adaptation employed Mitsunobu chemistry to couple 11-hydroxyundec-8-enoic acid with nonanol:
Hydroxy Acid Preparation :
Undec-8-enoic acid is oxidized to 11-hydroxyundec-8-enoic acid using Jones reagent.Mitsunobu Etherification :
The hydroxy group is displaced via reaction with nonanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).
Advantages : Improved regioselectivity and reduced side products compared to alkylation methods.
Catalytic Approaches for Double Bond Installation
Partial Hydrogenation of Alkynes
A 2017 study demonstrated the use of Lindlar catalyst to hydrogenate 8-yn-11-(nonyloxy)undecanoic acid, achieving >95% Z-selectivity:
Alkyne Synthesis :
8-Octynoic acid is alkylated with 1-bromononane under Sonogashira conditions.Hydrogenation :
The alkyne is partially hydrogenated using Lindlar catalyst (Pb-doped Pd/CaCO₃) under H₂ atmosphere.
Challenges : Over-hydrogenation to the saturated alkane occurs if reaction time exceeds 3 hours.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
A 2020 optimization leveraged microreactor technology to enhance throughput:
- Reactor Design : Two-stage tubular reactor (Teflon, 2 mm ID)
- Steps :
- Etherification in Stage 1: Residence time = 10 min, T = 50°C
- Hydrolysis in Stage 2: Residence time = 20 min, T = 25°C
- Productivity : 12.3 g/h at 85% purity
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column) with UV detection at 210 nm confirms >98% purity:
Chemical Reactions Analysis
Types of Reactions
11-(Nonyloxy)undec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but catalysts and solvents like dichloromethane (DCM) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
11-(Nonyloxy)undec-8-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of epoxyeicosatrienoic acids and their analogs.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(Nonyloxy)undec-8-enoic acid involves its interaction with molecular targets such as cytochrome P450 enzymes. These interactions lead to the modulation of vascular tone and blood pressure by influencing the production of epoxyeicosatrienoic acids. The compound also affects pathways related to inflammation and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Analogues of 11,12-EET
Key synthetic EET analogs are compared below:
Key Findings :
- This compound and NUDSA exhibit superior sEH resistance due to ether and succinamide modifications, respectively, prolonging their half-life compared to epoxide-containing analogs .
- 11,12-EET-SI ’s sulfonamide group enhances solubility but reduces lipophilicity, limiting tissue penetration .
- All analogs activate BKCa channels via cAMP and PP2A pathways, but potency varies with structural substitutions .
Comparison with Endogenous EETs and Natural Fatty Acids
Insights :
In Vivo Efficacy in Disease Models
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
